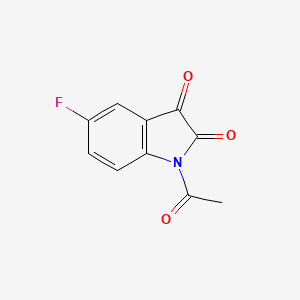

1-Acetyl-5-fluoroindole-2,3-dione

Description

Significance of Indole-2,3-dione Frameworks in Heterocyclic Synthesis

The indole-2,3-dione framework, commonly known as isatin (B1672199), is a privileged heterocyclic motif in synthetic and medicinal chemistry. researchgate.netderpharmachemica.com Its importance stems from its ability to serve as a versatile precursor for a wide array of more complex heterocyclic compounds. researchgate.netresearchgate.net The inherent reactivity of the isatin core, particularly the electrophilic C-3 carbonyl group and the reactive N-H group, allows for a multitude of chemical transformations. These include condensations, additions, and ring-forming reactions, making it a valuable building block for generating molecular diversity. researchgate.netresearchgate.net

Functionalized indoles are ubiquitous in nature and exhibit a vast number of applications in the pharmaceutical, chemical, and agricultural industries. derpharmachemica.comopenmedicinalchemistryjournal.com Many natural products and synthetic compounds containing the indole (B1671886) nucleus possess significant biological activity. nih.govnih.gov The indole scaffold's amenability to chemical modification allows for the introduction of various substituents, leading to a multitude of indole-based compounds with diverse pharmacological properties. nih.gov The development of efficient synthetic methods for constructing functionalized indoles, including the use of metal catalysts and non-classical approaches, has further expanded the utility of this scaffold. derpharmachemica.comnih.govbiosynth.com

Contextualizing 1-Acetyl-5-fluoroindole-2,3-dione within Substituted Indole-2,3-dione Chemistry

This compound is a derivative of isatin that features two key substitutions: an acetyl group at the N-1 position and a fluorine atom at the C-5 position. These modifications significantly influence the chemical properties and reactivity of the parent indole-2,3-dione scaffold.

The introduction of an acetyl group at the nitrogen atom alters the electronic nature of the heterocyclic ring. It generally acts as an electron-withdrawing group, which can impact the reactivity of the adjacent carbonyl groups. The fluorine atom at the C-5 position, a common modification in medicinal chemistry, introduces further electronic changes and can influence the molecule's interaction with biological targets. The presence of a fluorine atom can alter properties such as lipophilicity and metabolic stability.

The synthesis of substituted isatins, such as the 5-fluoro derivative, often begins with a corresponding substituted aniline (B41778). researchgate.netresearchgate.net For instance, 4-fluoroaniline (B128567) can serve as a starting material for the synthesis of 5-fluoroisatin (B27256). evitachem.com The subsequent N-acetylation would then yield this compound. The strategic placement of these substituents allows for the fine-tuning of the molecule's reactivity and potential applications.

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molecular Weight | 207.16 g/mol |

| Appearance | Typically a solid |

| Melting Point | 141-145 °C |

Note: Some properties like appearance can vary based on the purity and physical state of the compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 4-fluoroaniline.

The initial step is the synthesis of 5-fluoroisatin (5-fluoroindole-2,3-dione). A common method for this is the reaction of the corresponding substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.netresearchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the 5-substituted isatin. researchgate.netresearchgate.net

The second step is the N-acetylation of the resulting 5-fluoroisatin. This can be achieved by reacting the 5-fluoroisatin with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base or a suitable catalyst, to introduce the acetyl group at the indole nitrogen.

Chemical Reactivity of this compound

The reactivity of this compound is dictated by its functional groups: the dione (B5365651) system, the N-acetyl group, and the fluorinated aromatic ring.

The C-3 Carbonyl Group: This is the most electrophilic center in the molecule and is susceptible to nucleophilic attack. This reactivity allows for a variety of condensation reactions with active methylene (B1212753) compounds and other nucleophiles, leading to the formation of a diverse range of heterocyclic systems.

The N-Acetyl Group: The acetyl group is an electron-withdrawing group that can influence the reactivity of the indole ring and the dicarbonyl system. It can also be susceptible to hydrolysis under certain acidic or basic conditions, which would regenerate the N-H group of the isatin.

The Aromatic Ring: The fluorine atom at the C-5 position influences the electron density of the benzene (B151609) ring. This can affect its susceptibility to electrophilic aromatic substitution reactions, although the deactivating nature of the dione and acetyl groups generally makes such reactions challenging.

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the characterization of this compound. While a detailed spectrum is not provided here, the expected spectroscopic features are summarized below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, with coupling patterns influenced by the fluorine substituent. A singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the dione and acetyl groups. Signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic C-F coupling. A signal for the methyl carbon of the acetyl group. |

| ¹⁹F NMR | A single resonance for the fluorine atom at the C-5 position. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (207.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and carbon monoxide. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-fluoroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUKCCKZAARAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetyl 5 Fluoroindole 2,3 Dione and Its Precursors

Established Synthetic Pathways for Isatin (B1672199) Derivatives

The construction of the isatin (1H-indole-2,3-dione) scaffold is a well-established area of organic synthesis, with several named reactions providing reliable routes to this important heterocyclic motif. These methods are crucial for the synthesis of 5-fluoroisatin (B27256), the direct precursor to 1-Acetyl-5-fluoroindole-2,3-dione.

Sandmeyer Indole-2,3-dione Synthesis and Modifications

One of the most prominent methods for synthesizing isatin and its analogs is the Sandmeyer synthesis. biomedres.ussynarchive.com This two-step procedure commences with the reaction of an aniline (B41778), in this case, 4-fluoroaniline (B128567), with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usresearchgate.net This initial step yields an isonitrosoacetanilide intermediate. biomedres.ussynarchive.com Subsequent treatment of this intermediate with concentrated sulfuric acid induces an intramolecular electrophilic substitution, leading to the cyclization and formation of the desired isatin, such as 5-fluoroisatin. biomedres.ussynarchive.comresearchgate.net

The reaction can be summarized as follows:

Step 1: Aniline + Chloral hydrate + Hydroxylamine hydrochloride → Isonitrosoacetanilide biomedres.ussynarchive.com

Step 2: Isonitrosoacetanilide + Concentrated H₂SO₄ → Isatin biomedres.ussynarchive.com

Stolle Synthesis Approaches

The Stolle synthesis offers an alternative pathway to isatin derivatives. This method involves the condensation of an aniline with oxalyl chloride to form a chloro-oxanilyl-anilide intermediate. This intermediate is then subjected to a Friedel-Crafts type cyclization, typically using a Lewis acid catalyst such as aluminum chloride, to afford the indole-2,3-dione. While a versatile method, it is known to be sensitive to the nature of the substituents on the aniline ring.

Gassman Indole-2,3-dione Synthesis

The Gassman indole (B1671886) synthesis is a one-pot reaction that can be adapted to produce isatins. wikipedia.orgsynarchive.com The process begins with the oxidation of an aniline using tert-butyl hypochlorite (B82951) (tBuOCl) to form an N-chloroaniline. wikipedia.orgsynarchive.com This is followed by the addition of a keto-thioether, which leads to the formation of a sulfonium (B1226848) ion. wikipedia.org The addition of a base, such as triethylamine, deprotonates the sulfonium ion to create a sulfonium ylide, which then undergoes a biomedres.usrsc.org-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis and oxidation steps yield the final indole-2,3-dione. A key feature of this method is the introduction of a 3-thiomethyl group, which is often removed in a subsequent step using Raney nickel to yield the 3-H-indole. wikipedia.org

Martinet Procedures for Isatin Analogs

The Martinet procedure involves the reaction of an aniline with a dialkyl ester of mesoxalic acid. The resulting product is then heated, often in the presence of a base, to induce cyclization and form the corresponding isatin-3-carboxylate. This ester can then be hydrolyzed and decarboxylated to yield the desired isatin. This method provides a direct route to isatins with a substituent at the 3-position.

Fluorination Strategies for Indole and Indole-2,3-dione Systems

The introduction of a fluorine atom onto the indole or indole-2,3-dione framework is a critical step in the synthesis of this compound. The unique properties of fluorine-containing organic molecules have driven the development of various fluorination techniques. mdpi.com

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a common and effective strategy for introducing fluorine into electron-rich aromatic and heterocyclic systems. wikipedia.org This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). youtube.com While elemental fluorine itself is highly reactive and often unselective, a range of more manageable N-F reagents have been developed. wikipedia.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are more stable and provide greater control over the fluorination process. wikipedia.org

The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In the context of synthesizing 5-fluoroisatin, an electrophilic fluorination reaction would typically be performed on the isatin precursor. The electron-rich nature of the indole ring directs the incoming electrophile to specific positions. For the synthesis of 5-fluoroisatin, the fluorination would occur at the C5 position of the indole-2,3-dione core.

The final step to obtain the target compound, this compound, is the N-acetylation of 5-fluoroisatin. This is typically achieved by reacting 5-fluoroisatin with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. researchgate.net

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a critical process for introducing fluorine into organic molecules, which can significantly alter their biological properties. sigmaaldrich.comnumberanalytics.com This method involves the substitution of a leaving group with a fluorine atom and can proceed through S_N1 or S_N2 pathways depending on the substrate and reaction conditions. numberanalytics.com Common nucleophilic fluorinating agents include alkali or ammonium (B1175870) fluorides, which are used for direct displacement of alcohols and in addition reactions with aldehydes and ketones. sigmaaldrich.com

The development of new reagents has been crucial in overcoming challenges associated with the reactivity of the fluoride (B91410) anion. fishersci.co.uk For instance, reagents have been designed to be more stable and provide better selectivity. fishersci.co.ukucla.edu Catalytic methods, including transition-metal catalysis, organocatalysis, and photoredox catalysis, have also been developed to facilitate nucleophilic fluorination under milder conditions. ucla.edu

Synthesis of 5-Fluoroindoline-2,3-dione Precursors

The synthesis of the 5-fluoroindoline-2,3-dione core is a key step. Various methods have been developed to construct the indole nucleus, which can then be further functionalized.

The Leimgruber-Batcho indole synthesis is a widely used and efficient method for preparing indoles from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net This method is often preferred over the Fischer indole synthesis due to the ready availability of starting materials and the high yields achieved under mild conditions. wikipedia.orgtsijournals.com

A modified Leimgruber-Batcho reaction has been successfully employed for the large-scale synthesis of 6-chloro-5-fluoroindole. tandfonline.com The process starts with the nitration of 2-fluoro-4-methylaniline, followed by a Sandmeyer reaction to introduce a chlorine atom. The resulting 3-chloro-4-fluoro-6-methylnitrobenzene is then converted to the corresponding enamine and subsequently cyclized to the desired indole. tandfonline.com This approach has proven to be efficient for producing significant quantities of the target compound. tsijournals.comtandfonline.com

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2-fluoro-4-methylaniline | HNO₃/H₂SO₄, then NaNO₂/HCl, CuCl | 3-chloro-4-fluoro-6-methylnitrobenzene | 75% | tandfonline.com |

| 3-chloro-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-isopropyl acetal, then Raney nickel/hydrazine | 6-chloro-5-fluoroindole | 60% (overall) | tandfonline.com |

The Fischer indole synthesis is a classic and versatile method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com This reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org The synthesis can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com

This method has been applied to the synthesis of various indole derivatives, including those with fluorine substituents and carboxylic acid functionalities. alfa-chemistry.com For example, the reaction of a substituted phenylhydrazine with pyruvic acid can yield an indole-2-carboxylic acid. thermofisher.com The choice of acid catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones. thermofisher.combyjus.com

Vicarious nucleophilic substitution (VNS) is a powerful method for introducing substituents onto aromatic rings, particularly those activated by electron-withdrawing groups like a nitro group. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile containing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.orgresearchgate.net This method is highly regioselective, with the new substituent typically entering at the ortho or para position to the nitro group. wikipedia.orgorganic-chemistry.org

VNS has been effectively used for the alkylation, amination, and hydroxylation of nitroaromatics. beilstein-journals.org The reaction of a nitroarene with a carbanion bearing a leaving group, generated in the presence of a strong base, leads to the formation of a σ-adduct. Subsequent elimination of the leaving group results in the substituted product. organic-chemistry.orgkuleuven.be This strategy offers a direct route to functionalized nitroaromatics which can then be converted to the corresponding fluoroindoles. organic-chemistry.orgbeilstein-journals.org

N-Acylation and Functionalization at the N1-Position of Fluoroindoline-2,3-diones

The final step in the synthesis of this compound involves the introduction of an acetyl group at the N1 position of the fluoroindoline-2,3-dione precursor.

N-acylation of indoles and their derivatives is a common transformation in organic synthesis. For indoles, direct acylation can sometimes lead to substitution at the C3 position. However, N-acylation can be achieved under specific conditions. One common method involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an acylating agent like acetic anhydride or acetyl chloride.

In the context of indoline-2,3-diones (isatins), the reactivity of the N-H bond is well-established. N-acylation of isatins can be readily accomplished. ijrrjournal.comresearchgate.net For instance, boron trifluoride etherate has been reported as an efficient promoter for the regioselective 3-acylation of indoles with anhydrides, though this highlights C-acylation. mdpi.com For N-acylation, standard procedures involving a base and an acylating agent are generally effective for the fluoroindoline-2,3-dione substrate.

Selective N-Acylation of 5-Fluoroindole-2,3-dione Derivatives

The direct introduction of an acetyl group at the N1 position of the 5-fluoroindole-2,3-dione core is a key final step in the synthesis of the title compound. This transformation requires a high degree of chemoselectivity to avoid reactions at the C3-carbonyl group.

A common and effective method for the N-acetylation of isatin derivatives involves the use of acetic anhydride. This reaction is typically carried out under reflux conditions for several hours to afford the N-acetylated product in good yields. For instance, N-acetylisatins have been successfully prepared with yields ranging from 82% to 89% using this approach. researchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom of the isatin ring on the carbonyl carbon of acetic anhydride.

The challenge in the acylation of isatins lies in the selective functionalization of the N1 position over other potential reaction sites. Research has demonstrated that the amide-like carbonyl group at the C2 position makes the heterocyclic ring susceptible to nucleophilic attack and subsequent ring-opening. researchgate.net However, careful selection of reagents and conditions can achieve selective N-acylation. One study reported a chemoselective N-acylation of isatin using 2-diazo-1,2-diphenylethanone as the acylating agent. researchgate.net This reaction highlights the higher reactivity of the amide group towards certain acylating agents compared to the cyclic ketone group at the C3 position. researchgate.net

While direct N-acetylation of 5-fluoroindole-2,3-dione with acetic anhydride is a standard approach, the reactivity of the starting material and the potential for side reactions necessitate careful optimization of the reaction conditions. The use of milder acetylating agents or catalytic methods can enhance the selectivity and efficiency of this transformation.

Green Chemistry and Sustainable Synthesis Approaches for Indole-2,3-dione Analogs

The principles of green chemistry are increasingly being applied to the synthesis of indole-2,3-dione (isatin) analogs to develop more environmentally friendly and sustainable processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods to improve atom economy.

Transition Metal-Catalyzed Methods in Indole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives, offering high efficiency and functional group tolerance. researchgate.net These methods often proceed under milder conditions than classical syntheses and can provide access to a diverse range of substituted indole scaffolds.

Palladium catalysts have been extensively used in the synthesis of indole-2,3-dione derivatives. One notable method is the palladium-catalyzed intramolecular acylation of unactivated aryl C(sp²)-H bonds. rsc.org This approach allows for the synthesis of isatins from formyl-N-arylformamides via a PdCl₂-catalyzed reaction, offering an atom-economical route with good yields. rsc.org

Another palladium-catalyzed approach involves the difunctionalization of alkenes, which can be used to construct complex indole derivatives. nih.gov While not a direct synthesis of the isatin core, these methods showcase the versatility of palladium catalysis in building the indole framework, which can then be further oxidized to the corresponding indole-2,3-dione. Palladium-catalyzed allylation of 2,3-disubstituted indoles has also been reported as a high-yielding method. nih.gov Furthermore, the synthesis of 2,3-disubstituted indoles can be achieved through palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes, demonstrating good functional group tolerance. rsc.org

The table below summarizes some palladium-catalyzed reactions for the synthesis of indole derivatives.

| Catalyst System | Substrates | Product Type | Key Features |

| PdCl₂ | Formyl-N-arylformamides | Isatins | Intramolecular C-H activation, atom economical. rsc.org |

| [Pd(OAc)₂]/Ag₂O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-disubstituted indoles | C-Si bond cleavage, good functional group tolerance. rsc.org |

| Pd₂(dba)₃ | 2,3-disubstituted indoles, Allyl methyl carbonate | C3-allylated indoles | High-yielding, mild conditions. nih.gov |

Cobalt catalysis represents a more sustainable and cost-effective alternative to precious metal catalysis. Cobalt catalysts have been successfully employed in the synthesis of isatin-derived N,S-acetals in a one-pot reaction between ketimines and thiols. researchgate.net This method is notable for its high yields, the recyclability of the heterogeneous cobalt catalyst, and its applicability to gram-scale synthesis. researchgate.net

Furthermore, a cobalt/bisoxazolinephosphine catalyst system has been developed for the asymmetric alkynylation of isatins, producing chiral propargyl alcohols with an oxindole (B195798) skeleton in high yields and enantioselectivities. acs.org This reaction proceeds under base-free conditions and is also scalable. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification processes, and waste generation. healthbiotechpharm.org Several MCRs have been developed for the synthesis of isatin derivatives.

For instance, a one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has been developed to produce N-acyl indolines, which are precursors to oxindoles. nih.gov Another example is the synthesis of spiro-oxindoles from isatins, malononitrile, and bicyclic CH-acids under solvent-free conditions, catalyzed by sodium acetate, which proceeds rapidly and in high yields. arkat-usa.org A novel one-pot, three-component green synthesis of isatin-based thiocarbohydrazone derivatives has been described using a deep eutectic solvent. healthbiotechpharm.org Additionally, a one-pot synthesis of α-boryl ureas and carbamates from α-haloboronates has been reported, showcasing the versatility of one-pot methodologies. chemrxiv.org

The following table highlights some one-pot reactions for the synthesis of isatin derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Cyclization | 2-Aminophenethyl alcohols, Carboxylic acids | PPh₃, CCl₄, NEt₃ | N-acyl indolines nih.gov |

| Spiro-oxindole synthesis | Isatins, Malononitrile, Bicyclic CH-acids | Sodium acetate, solvent-free | Substituted spiro-oxindoles arkat-usa.org |

| Thiocarbohydrazone synthesis | Isatin, Thiocarbohydrazide, Aldehyde/Ketone | Deep Eutectic Solvent | Isatin-based thiocarbohydrazones healthbiotechpharm.org |

Solvent-Free and Environmentally Benign Reaction Conditions

The use of solvent-free or environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to minimize the environmental footprint of chemical processes. The synthesis of novel isatin thioketal derivatives has been achieved under solvent-free conditions, using an organic salt and a basic catalyst at elevated temperatures. tandfonline.com This method provides a facile and efficient route to these derivatives. tandfonline.com

The reaction of isatins with nitromethane (B149229) or nitroethane in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been described as a solvent-free method for producing 3-hydroxy-3-(nitromethyl)indolin-2-ones in high yields. dergipark.org.tr Similarly, multicomponent reactions for the synthesis of spiro-oxindoles have been successfully carried out under solvent-free conditions by grinding the reactants with a catalyst, leading to a significant reduction in waste. arkat-usa.orgresearchgate.net

Derivatization Strategies and Scaffold Utility of 1 Acetyl 5 Fluoroindole 2,3 Dione

Design Principles for Novel Indole-2,3-dione Derivatives

The design of novel indole-2,3-dione derivatives is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The isatin (B1672199) scaffold offers multiple points for modification, primarily at the N1, C2, and C3 positions, as well as on the aromatic ring.

The introduction of a fluorine atom at the C5 position, as in 1-acetyl-5-fluoroindole-2,3-dione, is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets and improving metabolic stability. The N1-acetyl group serves to modulate the reactivity of the isatin core, particularly the electrophilicity of the C3-carbonyl group.

Key design principles for derivatizing this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematic modification at different positions to identify key structural features responsible for biological activity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Scaffold Hopping: Using the indole-2,3-dione core as a template to design novel scaffolds with similar three-dimensional arrangements of key functional groups.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties.

Synthesis of N-, C2-, and C3-Substituted Derivatives

The synthetic versatility of the indole-2,3-dione core allows for a wide range of chemical transformations to introduce diverse substituents.

N-Functionalization and Analog Design

The N1-acetyl group of this compound can be readily hydrolyzed under basic or acidic conditions to yield 5-fluoroindole-2,3-dione. This deacetylation step is crucial as it liberates the N1-position for a variety of functionalization reactions. The resulting N-H group can undergo alkylation, arylation, or acylation to introduce a wide range of substituents, thereby modulating the lipophilicity and steric properties of the molecule.

| Starting Material | Reagent/Conditions | Product |

| This compound | Base or Acid Hydrolysis | 5-Fluoroindole-2,3-dione |

| 5-Fluoroindole-2,3-dione | Alkyl halide, Base | N-Alkyl-5-fluoroindole-2,3-dione |

| 5-Fluoroindole-2,3-dione | Aryl boronic acid, Cu catalyst | N-Aryl-5-fluoroindole-2,3-dione |

Table 1: Representative N-Functionalization Reactions

C2/C3 Modification via Condensation and Cycloaddition Reactions

The C3-carbonyl group of this compound is highly reactive and serves as a key handle for derivatization. It readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. These reactions are fundamental for introducing diverse side chains and for the construction of more complex heterocyclic systems.

Furthermore, the double bond formed in the condensation products can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate spirocyclic and fused ring systems. For instance, the reaction with azomethine ylides, generated in situ from an isatin and an amino acid, is a powerful tool for the synthesis of spiro-pyrrolidine derivatives.

Construction of Spiro-Indole-2,3-dione Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The C3 position of this compound is an ideal spiro-center for the construction of a diverse range of spiro-indole-2,3-dione systems.

A common strategy involves a multi-component reaction where this compound (or its deacetylated form) reacts with an amino acid and a dipolarophile in a 1,3-dipolar cycloaddition reaction. This approach allows for the rapid assembly of complex spiro-pyrrolidinyl-oxindole scaffolds. The synthesis of spiro[indoline-3,3′-indolizine]s has been reported from 5-fluoroisatin (B27256), highlighting the feasibility of such transformations. st-andrews.ac.uk

| Isatin Derivative | Reaction Type | Spirocyclic Product |

| 5-Fluoroisatin | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,3′-indolizine] |

| Indole-2,3-dione | Michael Condensation | Spiro[indole-pyrrolidine] |

| Isatin Imines | Staudinger Cycloaddition | Spiro[azetidine-2,3′-indoline] |

Table 2: Examples of Spiro-Indole-2,3-dione Synthesis

Molecular Hybridization with Other Heterocyclic Scaffolds (e.g., Coumarin (B35378), Triazole)

Molecular hybridization is a powerful strategy to develop new chemical entities with improved or novel biological activities. This approach involves covalently linking two or more pharmacophoric units. The this compound scaffold can be effectively hybridized with other heterocyclic systems known for their therapeutic potential, such as coumarins and triazoles.

For example, a 1,2,3-triazole linker, often installed via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), can be used to connect the indole-2,3-dione core to a coumarin moiety. This can be achieved by first introducing an azide (B81097) or alkyne functionality onto the this compound scaffold, typically at the N1 position after deacetylation. The resulting hybrid molecules may exhibit dual biological activities or improved pharmacological profiles. The synthesis of 1,2,3-triazole-coumarin hybrid glycosides has been demonstrated as a viable approach for creating novel anticancer agents. nih.gov

Scaffold Modifications for Specific Chemical Interactions

Modifications of the this compound scaffold are designed to enhance specific interactions with biological targets. The strategic placement of functional groups can introduce hydrogen bond donors and acceptors, hydrophobic moieties, and groups capable of electrostatic interactions.

The 5-fluoro substituent, for instance, can participate in halogen bonding or alter the pKa of the N1-proton (in the deacetylated form), thereby influencing binding affinity. The C2-carbonyl can be converted to a thiocarbonyl group to modulate the electronic and steric properties of the molecule. Furthermore, the aromatic ring can be further substituted to explore additional binding pockets within a target protein. These modifications are guided by computational modeling and structure-activity relationship studies to optimize the interaction of the molecule with its intended biological target.

Theoretical and Computational Investigations of 1 Acetyl 5 Fluoroindole 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of molecules structurally related to 1-Acetyl-5-fluoroindole-2,3-dione. These methods offer a powerful tool for predicting molecular geometries, electronic properties, and vibrational spectra. For instance, DFT calculations using the B3LYP method with the 6-31G* basis set have been successfully applied to study acetylated, fluorine-containing heterocyclic compounds, demonstrating good agreement between calculated and experimental data. nih.gov

Geometry Optimization and Conformational Analysis

The geometry of isatin-based compounds is a key determinant of their chemical behavior. Theoretical calculations on 5-substituted isatins, such as 5-fluoro, 5-chloro, and 5-bromo derivatives, have been performed at the M062X/aug-cc-pVTZ and MP2/aug-cc-pVTZ levels to determine their molecular structures. researchgate.net These studies indicate that the molecules adopt a planar Cs symmetry. researchgate.net For the parent compound, 5-fluoroindoline-2,3-dione, X-ray crystallography reveals a planar molecule with an elongated C(=O)—C(=O) single bond of 1.554 (4) Å. researchgate.net

In a related N-substituted compound, 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, the asymmetric unit of the crystal structure contains two independent molecules with different conformations. researchgate.net This highlights the potential for conformational isomerism upon N-substitution. The dihedral angle between the heterocyclic ring and the acetyl moiety is a critical parameter. For example, in a structurally related acetylated pyrazoline derivative, this angle is 7.9 (6)°. researchgate.net Such computational and crystallographic data are essential for understanding the three-dimensional structure of this compound.

Below is a table showcasing selected bond lengths for the parent compound, 5-fluoroindoline-2,3-dione, which provides a foundational understanding of the core indole-2,3-dione structure.

| Parameter | Bond Length (Å) |

| C(=O)—C(=O) | 1.554 (4) |

| N—O | 2.888 (4) |

Data for 5-fluoroindoline-2,3-dione researchgate.net

Electronic Structure Analysis (Molecular Electrostatic Potential, Total Electron Density)

The molecular electrostatic potential (MEP) and total electron density are critical for understanding the reactivity and intermolecular interactions of a molecule. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For related compounds, the MEP analysis has been used to identify regions susceptible to chemical attack. researchgate.net

The electronic absorption spectra, calculated using methods like Time-Dependent DFT (TD-DFT), reveal the nature of electronic transitions. nih.gov For a similar acetylated, fluorinated heterocyclic compound, the electronic transitions have been identified as n→π* and π→π*. nih.gov This analysis of molecular orbital coefficients is fundamental to understanding the compound's photophysical properties. nih.gov

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. For a related acetylated, fluorinated pyrazoline derivative, DFT calculations have been used to predict vibrational frequencies, which showed good correlation with experimental IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For the parent compound, 5-fluoroisatin (B27256), experimental FT-IR spectra are available and serve as a reference for computational predictions. nih.gov The vibrational frequencies for related compounds are often calculated at the RHF/LanL2DZ and B3LYP/LanL2DZ levels and compared with solid-state experimental data. researchgate.net

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, are used to predict the reactivity of molecules. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). For instance, studies on related compounds have used these parameters to compare the reactivity of different derivatives. researchgate.net Local reactivity descriptors are also calculated to identify specific atomic sites within a molecule that are prone to nucleophilic, electrophilic, or radical attack. researchgate.net

Mechanistic Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states.

Reaction Pathway Analysis

While specific reaction pathway analyses for this compound were not found in the provided search results, the general approach involves using computational methods to model the interaction of the molecule with other reactants. This can include studying the thermodynamics and kinetics of various possible reaction pathways to determine the most favorable mechanism. For example, in related systems, computational studies have been used to understand the binding of molecules to biological targets, which involves an analysis of the reaction pathway at the molecular level.

Transition State Characterization

Understanding the chemical reactivity and reaction mechanisms of a compound is fundamental to its application. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating these aspects at a molecular level. DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.comniscpr.res.in

A transition state represents the highest energy point along a reaction coordinate, and its characterization is key to determining the reaction's feasibility and rate. For reactions involving isatin (B1672199) derivatives, such as cycloadditions, computational studies can investigate the mechanism and regioselectivity. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving derivatives of other complex molecules, DFT calculations have been used to explore the reaction mechanism. mdpi.com These studies calculate the free-energy barriers for different pathways, revealing why a particular regioisomer is preferentially formed. mdpi.com The coordination of a catalyst, like copper, can significantly alter the electronic properties of the reactants, making them more susceptible to reaction, a phenomenon that can be precisely modeled. mdpi.com

While specific transition state studies for this compound are not extensively published, the methodologies are well-established. A typical approach would involve:

Reactant and Product Optimization: The geometric and electronic structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves algorithms that locate a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These computational investigations provide invaluable insights into the mechanistic details of reactions involving the isatin core, guiding synthetic efforts and the development of new chemical transformations. researchgate.net

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.orgmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for predicting the binding mode of active molecules. For derivatives of this compound, docking studies are essential to hypothesize their mechanism of action at a molecular level.

The process involves preparing the 3D structures of the protein and the ligand. The protein structure is often obtained from the Protein Data Bank (PDB), where it is refined by adding hydrogen atoms and optimizing its structure. nih.govbiointerfaceresearch.com The ligand's 3D structure is generated and optimized. A defined region of the protein, the binding site, is then used for the docking calculations, where a scoring function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.combiointerfaceresearch.com

Molecular docking simulations predict the specific non-covalent interactions that stabilize the ligand within the protein's binding pocket. For isatin and indole (B1671886) derivatives, several key types of interactions are consistently observed:

Hydrogen Bonds: The isatin core contains hydrogen bond donors (the N-H group, if not acetylated) and acceptors (the carbonyl oxygens), which can form strong interactions with amino acid residues like lysine, arginine, and glutamic acid. rjptonline.orgmdpi.com The acetyl group on this compound provides an additional hydrogen bond acceptor.

Halogen Bonds: The fluorine atom at the 5-position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic region and interacts with a nucleophilic site on the protein. This has been noted as a favorable interaction in docking studies of other fluorinated compounds. rjptonline.org

Hydrophobic and π-Interactions: The aromatic indole ring can engage in hydrophobic interactions with nonpolar amino acid residues. Furthermore, it can form π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan, or with positively charged residues. nih.gov

These predicted interactions provide a structural hypothesis for the compound's biological activity, guiding further optimization.

| Interaction Type | Potential Interacting Groups on Derivatives | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl oxygens, Indole N-H (on un-acetylated analogs) | Lysine, Arginine, Aspartate, Glutamate, Serine, Threonine |

| Halogen Bond | 5-Fluoro substituent | Carbonyl oxygens, Serine, Threonine |

| Hydrophobic Interactions | Indole ring system | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Indole aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling is a powerful tool for elucidating SAR, as it allows for the systematic in silico modification of a lead compound and the prediction of the effect of these changes on binding affinity.

For indole and isatin derivatives, SAR studies have revealed several key trends:

Halogenation: The position and nature of halogen substituents on the indole ring significantly influence activity. The presence of a fluorine or chlorine atom at the 5-position is often found to enhance the potency of 1H-indole-2-carboxamide derivatives as allosteric modulators. nih.gov SAR analyses have shown that 5-halogenation can lead to a marked enhancement in the biological activity of isatin derivatives. nih.gov

N-Substitution: The group attached to the indole nitrogen plays a critical role. In this compound, the acetyl group occupies this position. In other series, varying the N-substituent (e.g., N-alkylation) has been a successful strategy to modulate activity. researchgate.net

C3-Position Modifications: The C3 carbonyl group of the isatin core is a common site for derivatization, often leading to Schiff bases or hydrazones. nih.govmdpi.com Computational models help predict which substituents at this position will have favorable interactions within the binding pocket.

By comparing the docking scores and binding modes of a series of related compounds, researchers can build a computational SAR model that explains experimental observations and predicts the activity of novel, yet-to-be-synthesized derivatives. acs.org

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.govfrontiersin.org MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational changes in both the ligand and the protein upon binding. researchgate.netuzh.ch

A typical MD simulation protocol involves placing the docked complex in a simulated box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated over a period of nanoseconds. researchgate.net Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. biointerfaceresearch.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. It can highlight flexible regions of the protein and show if ligand binding reduces the flexibility of the active site. researchgate.net

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose can be tracked throughout the MD simulation, providing further evidence for a stable interaction.

Future Directions and Emerging Research Avenues in 1 Acetyl 5 Fluoroindole 2,3 Dione Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually seeks to improve upon existing methods, aiming for higher yields, greater efficiency, and more environmentally benign processes. For 1-Acetyl-5-fluoroindole-2,3-dione, future research will likely concentrate on developing novel synthetic pathways that offer advantages over classical methods like the Sandmeyer and Stolle syntheses. nih.govbiomedres.us

One promising area is the exploration of metal-free catalysis, which aligns with the principles of green chemistry by avoiding the use of often toxic and expensive heavy metals. nih.gov Research into organocatalytic methods for the construction of the indole (B1671886) nucleus or for the introduction of the acetyl and fluoro groups could lead to more sustainable synthetic protocols. Additionally, the development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents a significant opportunity to streamline the synthesis of this compound and its derivatives. mdpi.com Such strategies not only reduce waste and save time but also allow for the rapid generation of a library of related compounds for further study.

Future synthetic strategies may also draw inspiration from methods developed for other indole derivatives, such as those involving the oxidation of functionalized indoles or the cyclization of suitably substituted anilines. nih.gov The adaptation of these modern synthetic techniques to the specific challenges posed by the fluorine and acetyl functionalities of this compound will be a key focus.

Exploration of Undiscovered Chemical Transformations

The reactivity of the isatin (B1672199) core, particularly the dicarbonyl system at the 2- and 3-positions and the N-acetyl group, presents a rich landscape for exploring novel chemical transformations. The N-acetyl group, for instance, influences the reactivity of the C2-carbonyl, making it susceptible to nucleophilic attack and ring-opening reactions. researchgate.net Future research will likely investigate a broader range of nucleophiles and reaction conditions to uncover new synthetic possibilities stemming from this reactivity.

Furthermore, the exploration of photochemical and electrochemical reactions involving this compound could lead to unprecedented chemical transformations. These energy-input methods can access reactive intermediates and reaction pathways that are not achievable through traditional thermal methods, potentially leading to the discovery of entirely new classes of compounds derived from this versatile scaffold.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, advanced computational modeling will play a crucial role in several key areas. DFT calculations can provide detailed insights into the electronic structure, molecular orbital energies, and charge distribution of the molecule, helping to rationalize its known reactivity and predict its behavior in unexplored reactions. researchgate.net

Future research will likely employ computational models to:

Predict reaction outcomes: By simulating the reaction pathways of this compound with various reagents, computational models can help to predict the most likely products and identify the most favorable reaction conditions.

Design novel catalysts: Computational screening can be used to identify and optimize catalysts for specific transformations of this compound, accelerating the development of more efficient synthetic routes.

Elucidate reaction mechanisms: Detailed computational studies can help to unravel the intricate mechanisms of complex reactions, providing a deeper understanding of the underlying chemical principles.

The synergy between computational prediction and experimental validation will be essential for the rapid and efficient exploration of the chemical space surrounding this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. The integration of flow chemistry in the synthesis of this compound could lead to more efficient and reproducible production methods. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

Furthermore, the coupling of flow chemistry with automated synthesis platforms can enable the high-throughput synthesis and screening of this compound derivatives. youtube.com Automated systems can perform a large number of reactions in parallel, varying the substrates and reagents to rapidly generate a diverse library of compounds. ekb.eg This approach is particularly valuable for medicinal chemistry applications, where the synthesis and evaluation of numerous analogues are often required to identify lead compounds.

Application of Artificial Intelligence in Synthetic Strategy Development

Artificial intelligence (AI) and machine learning are poised to revolutionize the field of chemical synthesis. rjptonline.org For this compound, AI can be applied in several ways to accelerate the discovery and development of new synthetic strategies.

Retrosynthetic analysis: AI-powered tools can analyze the structure of this compound and propose multiple synthetic routes, drawing upon vast databases of known chemical reactions. This can help chemists to identify novel and more efficient ways to synthesize the target molecule.

Reaction prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions involving this compound. arxiv.org This can help to prioritize experiments and avoid unnecessary trial-and-error.

Optimization of reaction conditions: AI algorithms can be used to optimize reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and purity of the desired product.

The integration of AI into the research workflow will not replace the expertise of chemists but will rather serve as a powerful tool to augment their capabilities, enabling them to design and execute more complex and innovative synthetic strategies for this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-Acetyl-5-fluoroindole-2,3-dione derivatives, and how can reaction conditions be optimized for higher yields?

Synthetic routes often involve functionalization at the indole-2,3-dione core. Key strategies include:

- Thiosemicarbazone formation : Reacting 5-fluoroindole-2,3-dione with thiosemicarbazides under acidic conditions (e.g., acetic acid) to introduce acetyl groups. Optimize by controlling reaction time (12–24 hours) and temperature (70–80°C) .

- Cu(I)-catalyzed click chemistry : For triazole-linked derivatives, use PEG-400/DMF solvent systems with CuI catalysis. Purify via column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yields .

- Microwave-assisted synthesis : Reduce reaction times by employing microwave irradiation in aqueous media, enhancing green chemistry metrics while maintaining yields comparable to conventional methods .

Q. How can researchers confirm the structural integrity of 1-Acetyl-5-fluoroindole-3-dione derivatives post-synthesis?

- Spectroscopic validation : Use , , and to confirm substituent positions and purity. For example, fluorine substituents exhibit distinct shifts (~-120 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., 3E vs. 3Z isomers) via single-crystal diffraction. Refinement with SHELXL ensures precise bond-length and angle measurements .

- Mass spectrometry : Confirm molecular weights using FAB-HRMS or ESI-MS, ensuring deviations <2 ppm from theoretical values .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound derivatives for antimicrobial activity?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at C5 to enhance antibacterial potency. Compare MIC values against Mycobacterium tuberculosis to identify active pharmacophores .

- Isomer differentiation : Evaluate 3E vs. 3Z isomers (resolved via X-ray/NMR) for activity disparities. For example, 3Z isomers may exhibit better membrane penetration due to planar geometry .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial enzyme targets like enoyl-ACP reductase .

Q. How do crystallographic data and software tools like SHELXL address challenges in resolving stereochemical ambiguities in indole-2,3-dione derivatives?

- Twinning analysis : SHELXL’s TWIN/BASF commands refine data from twinned crystals, common in flexible indole derivatives. This resolves overlapping reflections that obscure stereochemistry .

- Hydrogen bonding networks : Map intermolecular interactions (e.g., N–H···O) to validate tautomeric forms. SHELXL’s restraints prevent overfitting during refinement .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, while CCDC Mercury visualizes packing motifs to confirm stereochemical assignments .

Q. What methodological considerations are critical when employing microwave-assisted synthesis for this compound derivatives in aqueous media?

- Solvent selection : Use water-miscible solvents (e.g., PEG-400) to enhance microwave absorption and reduce thermal degradation. Maintain temperatures at 80–100°C to prevent side reactions .

- Catalyst optimization : Screen Cu(I) or Pd(II) catalysts for efficiency. For example, CuI in PEG-400 achieves >95% conversion in 2 hours vs. 12 hours conventionally .

- Scalability : Ensure uniform microwave irradiation across batches by using monomodal reactors with temperature/pressure feedback controls .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for indole-2,3-dione derivatives?

- Dynamic NMR studies : Detect rotational isomers (e.g., acetyl group conformers) via variable-temperature . Compare with X-ray-derived torsion angles to identify dominant conformers .

- DFT calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G* level. Overlay computed structures with X-ray data to validate spectroscopic assignments .

- Multi-technique validation : Cross-reference IR (C=O stretches), MS (molecular ions), and XRD (unit cell parameters) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.